molecular formula C19H13ClN2O2S2 B2728421 3-chloro-N-[5-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide CAS No. 392249-01-3

3-chloro-N-[5-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide

Cat. No.: B2728421
CAS No.: 392249-01-3
M. Wt: 400.9
InChI Key: ADBPUSBKTAQARW-UHFFFAOYSA-N
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Description

3-chloro-N-[5-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide is a complex organic compound that features a benzothiophene core, a thiazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[5-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the benzothiophene core followed by the introduction of the thiazole ring and the methoxyphenyl group. Key steps may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[5-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of the corresponding amine.

Scientific Research Applications

3-chloro-N-[5-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-N-[5-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-[5-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide is unique due to its specific combination of a benzothiophene core, thiazole ring, and methoxyphenyl group. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-chloro-N-[5-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O2S2/c1-24-12-8-6-11(7-9-12)15-10-21-19(26-15)22-18(23)17-16(20)13-4-2-3-5-14(13)25-17/h2-10H,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADBPUSBKTAQARW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(S2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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